hOCT3 (SLC22A3) Transporter Inhibition: A Distinct Chemotype with Micromolar Potency
In a direct head-to-head comparison within the same study, N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-(2-methylphenoxy)acetamide (reported as BDBM50100962) inhibited the human organic cation transporter 3 (hOCT3/SLC22A3) with an IC50 of 4,600 nM. This potency was evaluated alongside structurally distinct chemotypes in the same assay format, establishing this benzofuran-acetamide as a novel chemotype for hOCT3 inhibition distinct from previously reported inhibitor classes such as corticosterone and decynium-22 [1].
| Evidence Dimension | hOCT3 (SLC22A3) inhibition potency |
|---|---|
| Target Compound Data | IC50 = 4,600 nM |
| Comparator Or Baseline | Decynium-22 (IC50 ~10-100 nM range reported in literature); Corticosterone (IC50 ~400-3,000 nM range). Study reports target compound as a novel chemotype distinct from these reference inhibitors. |
| Quantified Difference | Target compound is approximately 46- to 460-fold less potent than decynium-22 but represents a structurally novel inhibitor scaffold for hOCT3, offering an alternative chemotype for transporter studies. |
| Conditions | In vitro inhibition assay using hOCT3 transporter; measurement technique ChEBML_1695439 as curated in BindingDB; citation: Pan et al., Bioorg Med Chem Lett, 2017 [1]. |
Why This Matters
This compound provides a structurally novel benzofuran-acetamide chemotype for hOCT3 inhibition studies, enabling researchers to probe transporter pharmacology with a scaffold distinct from classical cationic inhibitors, which is critical for structure-activity relationship (SAR) diversification and patent strategy.
- [1] Pan X, Iyer KA, Liu H, Sweet DH, Dukat M. A new chemotype inhibitor for the human organic cation transporter 3 (hOCT3). Bioorg Med Chem Lett. 2017;27:4440-4445. doi:10.1016/j.bmcl.2017.08.008. BindingDB Entry BDBM50100962, ChEBML_1695439. View Source
